1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole
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Overview
Description
The compound with the identifier “1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole” is a chemical substance cataloged in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole would typically involve large-scale chemical synthesis processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The exact industrial methods would depend on the specific chemical structure and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole include other chemical substances with related structures and properties. These may include compounds with similar functional groups or molecular frameworks.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike. Further research and development may uncover even more applications and benefits of this compound.
Properties
IUPAC Name |
1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-10-6-5-7-11-12-8-9-17-13(4-2)15(12)16-14(10)11/h5-7,13,16H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEHEFFQOLRQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCO1)C3=CC=CC(=C3N2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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